molecular formula C13H16N4O B12577644 N-(Prop-2-yn-1-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 605624-33-7

N-(Prop-2-yn-1-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B12577644
CAS No.: 605624-33-7
M. Wt: 244.29 g/mol
InChI Key: WYFASIVSCRROPW-UHFFFAOYSA-N
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Description

“N-(Prop-2-yn-1-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(Prop-2-yn-1-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Prop-2-yn-1-yl Group: This step involves the alkylation of the piperidine nitrogen with a propargyl halide.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(Prop-2-yn-1-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(Prop-2-yn-1-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide” can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(Prop-2-yn-1-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide” would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Prop-2-yn-1-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

605624-33-7

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

N-prop-2-ynyl-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C13H16N4O/c1-2-6-14-12(18)11-5-3-9-17(10-11)13-15-7-4-8-16-13/h1,4,7-8,11H,3,5-6,9-10H2,(H,14,18)

InChI Key

WYFASIVSCRROPW-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1CCCN(C1)C2=NC=CC=N2

Origin of Product

United States

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